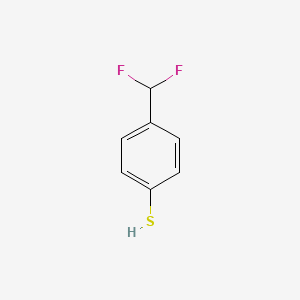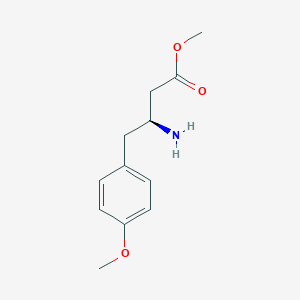
beta-HomoTyr(Me)-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .
Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .
Mécanisme D'action
The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .
Comparaison Avec Des Composés Similaires
- beta-HomoAla
- beta-HomoArg
- beta-HomoAsn
- beta-HomoAsp
- beta-HomoGln
- beta-HomoGlu
- beta-HomoIle
- beta-HomoLeu
- beta-HomoLys
- beta-HomoMet
- beta-HomoPhe
- beta-HomoPro
- beta-HomoSer
- beta-HomoThr
- beta-HomoTrp
- beta-HomoVal
Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
VEXRGRMUCXWTMY-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
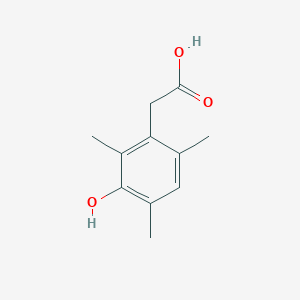
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
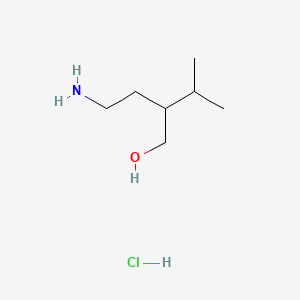
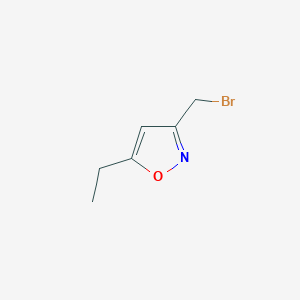
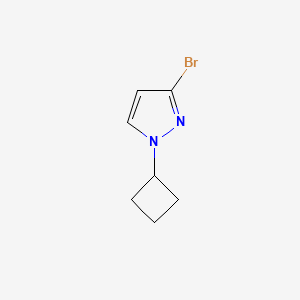
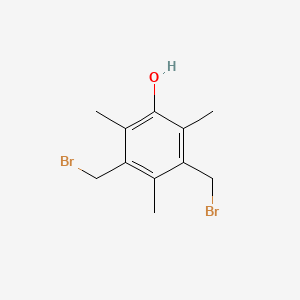
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
